17-Beta-Estradiol-3,17-beta-sulfate

Catalog No.
S598853
CAS No.
3233-70-3
M.F
C18H24O8S2
M. Wt
432.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
17-Beta-Estradiol-3,17-beta-sulfate

CAS Number

3233-70-3

Product Name

17-Beta-Estradiol-3,17-beta-sulfate

IUPAC Name

[(8R,9S,13S,14S,17S)-13-methyl-3-sulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate

Molecular Formula

C18H24O8S2

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C18H24O8S2/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24)/t14-,15-,16+,17+,18+/m1/s1

InChI Key

VPLAJGAMHNQZIY-ZBRFXRBCSA-N

SMILES

CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O

Synonyms

17beta-estradiol-3,17-disulfate, estradiol 3,17-disulfate, estradiol 3,17-disulfate, (17alpha)-isomer, estradiol 3,17-disulfate, dipotassium salt, (17beta)-isomer, estradiol 3,17-disulfate, disodium salt, (17beta)-isomer

Canonical SMILES

CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O

17-Beta-Estradiol-3,17-beta-sulfate is a sulfated steroid derived from estradiol, characterized by the presence of sulfate groups attached to its steroid skeleton. This compound is classified as an organic sulfated steroid and is known for its hydrophobic nature. It is practically insoluble in water and exhibits a relatively neutral pH. The chemical formula for 17-Beta-Estradiol-3,17-beta-sulfate is C18H24O8S2C_{18}H_{24}O_{8}S_{2}, and its IUPAC name is [(1S,10R,11S,14S,15S)-15-methyl-5-(sulfooxy)tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadeca-2,4,6-trien-14-yl]oxidanesulfonic acid .

  • Hydrolysis: This compound can undergo hydrolysis to yield estradiol and sulfate ions. This reaction is facilitated by enzymes such as steroid sulfatase .
  • Conversion to Estrone Sulfate: It can also be metabolized into estrone sulfate through enzymatic processes involving sulfotransferases .

These reactions highlight the dynamic nature of this compound in biological systems.

While 17-Beta-Estradiol-3,17-beta-sulfate itself is biologically inactive, it serves as a reservoir for estradiol, a potent estrogen. The conversion of this sulfate form into estradiol occurs via the action of steroid sulfatase, which can be significant for estrogen regulation in various tissues. The equilibrium between estradiol and its sulfate form plays a crucial role in endocrine functions and reproductive health .

The synthesis of 17-Beta-Estradiol-3,17-beta-sulfate typically involves:

  • Sulfation of Estradiol: The primary method includes the reaction of estradiol with sulfuric acid or sulfating agents to introduce sulfate groups at the 3 and 17 positions of the estradiol molecule. This reaction can be catalyzed by various sulfotransferases found in biological systems .

This synthetic pathway ensures the formation of the sulfate ester while maintaining the integrity of the steroid structure.

17-Beta-Estradiol-3,17-beta-sulfate has several applications:

  • Research Tool: It is used in studies related to estrogen metabolism and hormonal regulation.
  • Pharmaceutical Development: Understanding its role in estrogen dynamics aids in developing treatments for hormone-related disorders.
  • Endocrine Studies: It serves as a marker for assessing estrogen levels in biological samples .

Interaction studies of 17-Beta-Estradiol-3,17-beta-sulfate focus on its metabolic pathways and interactions with enzymes such as:

  • Steroid Sulfatase: This enzyme catalyzes the hydrolysis of the sulfate group, converting it back to active estradiol.
  • Estrogen Sulfotransferases: These enzymes facilitate the sulfation process from estradiol to its sulfate form, influencing its bioavailability and activity .

These interactions are vital for understanding hormonal balance and therapeutic interventions.

Several compounds share structural similarities with 17-Beta-Estradiol-3,17-beta-sulfate. Here are some notable examples:

Compound NameStructure TypeBiological Activity
Estrone SulfateSulfated SteroidInactive; precursor to estrone
EstradiolSteroidActive estrogen
EstriolSteroidActive estrogen
EstroneSteroidActive estrogen
Estradiol 3-glucuronideGlucuronideActive metabolite

Uniqueness of 17-Beta-Estradiol-3,17-beta-sulfate

What distinguishes 17-Beta-Estradiol-3,17-beta-sulfate from other similar compounds is its specific sulfation at both the 3 and 17 positions on the estradiol molecule. This dual modification influences its solubility properties and metabolic pathways significantly compared to other sulfated or glucuronidated estrogens. Furthermore, while it serves primarily as a storage form for active estradiol, it plays a critical role in maintaining estrogen balance within biological systems .

Physical Description

Solid

XLogP3

1.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

432.09126007 g/mol

Monoisotopic Mass

432.09126007 g/mol

Heavy Atom Count

28

UNII

SF3WLQ8DVX

Other CAS

3233-70-3

Wikipedia

Estradiol_disulfate

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroid conjugates [ST05] -> Sulfates [ST0502]

Dates

Modify: 2024-02-18

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